molecular formula C10H9ClO3 B13044988 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hcl

Cat. No.: B13044988
M. Wt: 212.63 g/mol
InChI Key: NDDYKIVBQZAGQO-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H9ClO3 It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a carboxylic acid group and a ketone group on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indene, which undergoes a series of chemical reactions to introduce the desired functional groups.

    Oxidation: Indene is first oxidized to form 1-indanone, a key intermediate.

    Carboxylation: The 1-indanone is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the indene ring.

    Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where the carboxylic acid group or the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones with additional functional groups.

    Reduction: Products include alcohols and other reduced derivatives.

    Substitution: Products include various substituted indene derivatives.

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid methyl ester: A methyl ester derivative of the compound.

    2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: A nitrile derivative with different functional groups.

Uniqueness

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the indene ring. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

1-oxo-2,3-dihydroindene-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H8O3.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3H,4-5H2,(H,12,13);1H

InChI Key

NDDYKIVBQZAGQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=O)O.Cl

Origin of Product

United States

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